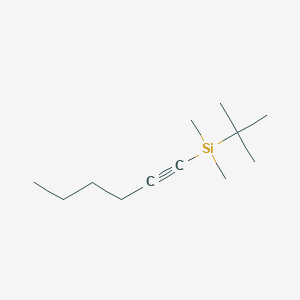
3-(4-Methylbenzene-1-sulfonyl)pentadecanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylbenzene-1-sulfonyl)pentadecanal is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to a long aliphatic chain ending in an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal typically involves the following steps:
Aldehyde Formation: The aliphatic chain with an aldehyde group can be synthesized separately and then attached to the sulfonylated benzene ring through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and coupling reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid.
Reduction: 3-(4-Methylbenzene-1-sulfonyl)pentadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Methylbenzene-1-sulfonyl)pentadecanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function.
Comparación Con Compuestos Similares
4-Methylbenzenesulfonyl chloride: A precursor in the synthesis of 3-(4-Methylbenzene-1-sulfonyl)pentadecanal.
3-(4-Methylbenzene-1-sulfonyl)pentadecanoic acid: The oxidized form of the compound.
3-(4-Methylbenzene-1-sulfonyl)pentadecanol: The reduced form of the compound.
Uniqueness: this compound is unique due to the combination of its sulfonyl and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its long aliphatic chain also contributes to its unique properties compared to shorter-chain analogs.
Propiedades
Número CAS |
92610-45-2 |
|---|---|
Fórmula molecular |
C22H36O3S |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)sulfonylpentadecanal |
InChI |
InChI=1S/C22H36O3S/c1-3-4-5-6-7-8-9-10-11-12-13-21(18-19-23)26(24,25)22-16-14-20(2)15-17-22/h14-17,19,21H,3-13,18H2,1-2H3 |
Clave InChI |
BBZZLJVXDJUOQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CC=O)S(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



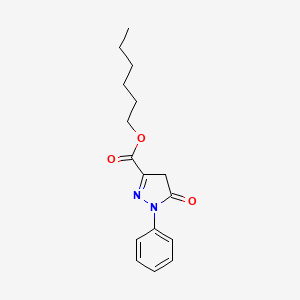
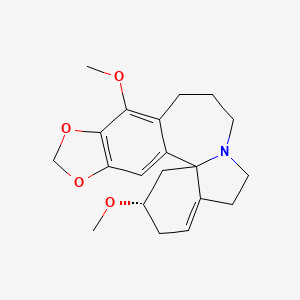
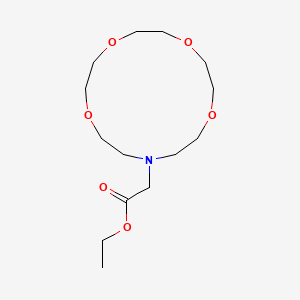
![Bromo[(3,5-dibromophenyl)methyl]mercury](/img/structure/B14345610.png)
![2-[4-(Diethylamino)anilino]ethan-1-ol](/img/structure/B14345615.png)

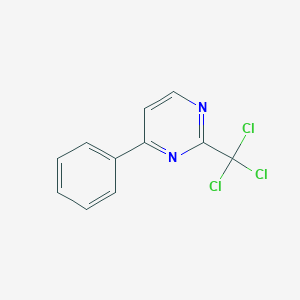
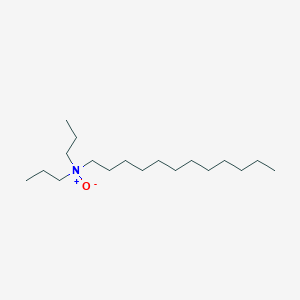
silane](/img/structure/B14345642.png)
![(Z)-Decyl[(4Z)-4-{5-[4-(decyloxy)phenyl]-3H-1,2-dithiol-3-ylidene}cyclohexa-2,5-dien-1-ylidene]oxidanium chloride](/img/structure/B14345648.png)
